molecular formula C17H12ClNO2S2 B12131021 (5Z)-3-(2-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131021
M. Wt: 361.9 g/mol
InChI Key: QRWOUTITUWFLQK-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(2-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2-chlorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(2-chlorophenyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(2-chlorophenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-3-(2-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. The presence of the 4-methoxybenzylidene group, in particular, may enhance its pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C17H12ClNO2S2

Molecular Weight

361.9 g/mol

IUPAC Name

(5Z)-3-(2-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12ClNO2S2/c1-21-12-8-6-11(7-9-12)10-15-16(20)19(17(22)23-15)14-5-3-2-4-13(14)18/h2-10H,1H3/b15-10-

InChI Key

QRWOUTITUWFLQK-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.